Clopimozide

説明

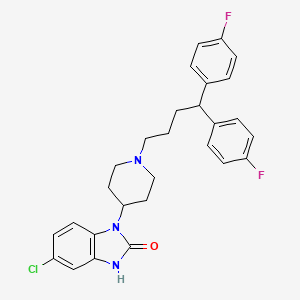

Structure

3D Structure

特性

CAS番号 |

53179-12-7 |

|---|---|

分子式 |

C28H28ClF2N3O |

分子量 |

496.0 g/mol |

IUPAC名 |

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |

InChIキー |

JCZYXTVBWHAWLL-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

外観 |

Solid powder |

他のCAS番号 |

53179-12-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clopimozide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopimozide is a typical antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Though never marketed, its potent and long-acting pharmacological profile has made it a subject of scientific interest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. Its primary modes of action are potent antagonism of the dopamine (B1211576) D2 receptor and blockade of L-type voltage-gated calcium channels. This dual mechanism contributes to its antipsychotic effects and distinguishes it from other neuroleptics. This document details the quantitative binding affinities, experimental methodologies used to elucidate its action, and the relevant intracellular signaling pathways.

Core Pharmacological Actions

This compound's therapeutic potential as an antipsychotic agent stems from its high-affinity interactions with specific neuroreceptors and ion channels. The primary targets identified are:

-

Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, this compound exhibits a strong binding affinity for dopamine D2 receptors.[1][2] This antagonism is believed to be the cornerstone of its efficacy in mitigating the positive symptoms of schizophrenia, which are hypothesized to arise from hyperactive dopaminergic signaling in the mesolimbic pathway.[1]

-

L-Type Calcium Channel Blockade: this compound is a potent antagonist of L-type voltage-gated calcium channels.[3][4][5] This action is shared with other members of the diphenylbutylpiperidine class and is thought to contribute to its unique therapeutic profile, potentially influencing neuronal excitability and neurotransmitter release.[5]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the available quantitative data for this compound and its close structural analogs, pimozide (B1677891) and penfluridol (B1679229), which are often used as reference compounds for the diphenylbutylpiperidine class. The data for analogs are provided to offer a more complete picture of the likely binding profile of this compound, for which specific data is limited.

Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki in nM)

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | 5-HT7 Receptor | α1-Adrenoceptor |

| Pimozide | 588[6] - 6600[7][8] | 1.4[6] - 3.0[7][8] | 0.83[7][8] - 2.5[6] | N/A | 310[7][8] | 0.5 | 39[6][7][8] |

| Penfluridol | 147[9] | 159[9] | 136[9] | 10,000[9] | N/A | N/A | N/A |

N/A: Data not available.

Table 2: L-Type Calcium Channel Antagonism

| Compound/Class | Assay | Potency (IC50/Ki) |

| This compound | Inhibition of [3H]nitrendipine binding | 17 nM[3] |

| Diphenylbutylpiperidines (including this compound) | Inhibition of [3H]nitrendipine binding | 13-30 nM[5] |

| Pimozide | Inhibition of KCl-induced Ca2+ increase | 75 ± 15 nM[10] |

| Penfluridol | Inhibition of dopamine binding to dopamine receptor | 1.6 µM[11] |

Experimental Protocols

The following sections detail the generalized methodologies employed to determine the binding affinities and functional effects of this compound and related compounds.

Radioligand Binding Assays for Receptor Affinity

These assays are utilized to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Key Methodological Details:

-

Receptor Source: Membranes prepared from brain tissue (e.g., striatum for D2 receptors) or cell lines recombinantly expressing the receptor of interest (e.g., HEK293 cells).[12]

-

Radioligands:

-

Incubation: Performed in a buffered solution at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]

-

Separation: Rapid vacuum filtration through glass fiber filters separates the membrane-bound radioligand from the unbound radioligand in the solution.[12]

-

Data Analysis: Non-linear regression analysis of the competition curve is used to determine the IC50 value. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This technique allows for the measurement of ion currents across the cell membrane, providing a direct assessment of ion channel function and its modulation by drugs.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Key Methodological Details:

-

Cell Types: Acutely dissociated neurons or cardiomyocytes that endogenously express L-type calcium channels.

-

Solutions: The extracellular solution contains Ba2+ or Ca2+ as the charge carrier, and the intracellular solution contains ions that block other currents (e.g., K+ channels) to isolate the calcium current.[17]

-

Voltage Protocol: Cells are held at a negative potential (e.g., -80 mV) and then depolarized to a potential that maximally activates L-type calcium channels (e.g., 0 mV).[10]

-

Data Acquisition and Analysis: Specialized software is used to acquire and analyze the current traces. The peak current amplitude is measured, and the extent of inhibition by this compound is quantified.

Signaling Pathways

The therapeutic and side effects of this compound can be understood by examining the downstream signaling cascades affected by its primary molecular actions.

Dopamine D2 Receptor Antagonism Signaling Pathway

Antagonism of the D2 receptor, a Gαi/o-coupled receptor, primarily leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[18][19][20][21]

Caption: Downstream signaling of D2 receptor antagonism.

By blocking the D2 receptor, this compound prevents the inhibitory action of dopamine on adenylyl cyclase. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Activated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP-1). The inhibition of PP-1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal excitability and gene expression.[18][19][20][21]

L-Type Calcium Channel Blockade Signaling Pathway

Blockade of L-type calcium channels by this compound reduces the influx of Ca2+ into the neuron upon depolarization. This has significant consequences for intracellular signaling, particularly pathways leading to gene transcription.[22][23][24][25][26]

Caption: Signaling consequences of L-type calcium channel blockade.

The influx of calcium through L-type channels is a critical step in excitation-transcription coupling.[22][23][24][25][26] Calcium ions bind to calmodulin, which in turn activates several downstream kinases, including Calcium/calmodulin-dependent protein kinases (CaMKs) and the Ras-MAPK/ERK pathway.[23][25][26] These kinases converge on the nucleus to phosphorylate the transcription factor CREB (cAMP response element-binding protein). By blocking this initial calcium influx, this compound can attenuate the activation of these signaling pathways and subsequent CREB-mediated gene expression, which is important for neuronal plasticity and survival.[22][23][24][25][26]

Conclusion

The mechanism of action of this compound is characterized by a dual antagonism of dopamine D2 receptors and L-type calcium channels. This combination of effects likely underlies its potent and long-lasting antipsychotic properties. While a lack of extensive clinical development has resulted in limited specific data for this compound itself, analysis of its structural class and close analogs provides a robust framework for understanding its pharmacological profile. Further research into the interplay between these two signaling pathways may offer insights into the development of novel antipsychotic agents with improved efficacy and side-effect profiles.

References

- 1. What is the mechanism of Pimozide? [synapse.patsnap.com]

- 2. What is the mechanism of Fluspirilene? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Calcium Channel | TargetMol [targetmol.com]

- 5. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Analogs of penfluridol as chemotherapeutic agents with reduced central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. pnas.org [pnas.org]

- 20. jneurosci.org [jneurosci.org]

- 21. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rupress.org [rupress.org]

- 24. tandfonline.com [tandfonline.com]

- 25. jneurosci.org [jneurosci.org]

- 26. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage-Gated Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Clopimozide as a Calcium Channel Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopimozide, a diphenylbutylpiperidine derivative, is recognized for its antipsychotic properties. Emerging evidence has robustly positioned it as a potent calcium channel antagonist. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interaction with voltage-gated calcium channels. It synthesizes quantitative data, details key experimental protocols for its characterization, and presents visual representations of its signaling pathways and relevant experimental workflows. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and other calcium channel modulators.

Introduction

This compound (R-29,764) is a typical antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2][3] While its primary clinical application has been in the management of psychosis, a significant body of research has elucidated its function as a potent antagonist of voltage-gated calcium channels.[4][5][6][7] This activity is believed to contribute to its unique therapeutic profile and opens avenues for its potential application in other channelopathies. This guide delves into the technical details of this compound's interaction with calcium channels, providing a foundational resource for further research and development.

Chemical Properties

A clear understanding of this compound's chemical structure is fundamental to appreciating its pharmacological activity.

| Property | Value |

| IUPAC Name | 5-chloro-1-(1-(4,4-bis(4-fluorophenyl)butyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| Molecular Formula | C₂₈H₂₈ClF₂N₃O |

| Molecular Weight | 496.0 g/mol |

| CAS Number | 53179-12-7 |

Mechanism of Action as a Calcium Channel Antagonist

This compound exerts its calcium channel blocking effects primarily through interaction with L-type voltage-gated calcium channels. This has been demonstrated through its potent inhibition of [³H]nitrendipine binding, a radioligand that specifically labels the dihydropyridine (B1217469) binding site on the α1 subunit of L-type calcium channels.[4][5][8] The inhibition is competitive and occurs at nanomolar concentrations, indicating a high affinity for the channel.

The functional consequence of this binding is a reduction in the influx of extracellular calcium into the cell upon membrane depolarization. This reduction in intracellular calcium concentration modulates a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[9]

While the primary target appears to be L-type calcium channels, evidence suggests that diphenylbutylpiperidines, the class of compounds to which this compound belongs, may also interact with other types of voltage-gated calcium channels, such as N-type and P/Q-type channels, albeit with potentially different affinities.[10]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound's action as a calcium channel antagonist.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related diphenylbutylpiperidine compounds.

Table 1: Binding Affinity of this compound

| Ligand | Preparation | IC₅₀ (nM) | Reference |

| [³H]nitrendipine | Rat Brain Membranes | 17 | [1][8] |

Table 2: Functional Antagonism by Diphenylbutylpiperidines

| Compound Class | Assay | Concentration Range | Effect | Reference |

| Diphenylbutylpiperidines | K⁺-induced contraction of rat vas deferens | 40 - 350 nM | Inhibition | [4][5] |

| Fluspirilene | P-type Ca²⁺ current in cerebellar Purkinje neurons | EC₅₀ = 6 µM | Inhibition | [10] |

| Fluspirilene | N-type Ca²⁺ current in sympathetic neurons | EC₅₀ = 2 µM | Inhibition | [10] |

| Pimozide | K⁺-induced increase in intracellular Ca²⁺ in quin2-loaded myocytes | IC₅₀ = 75 ± 15 nM | Inhibition | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a calcium channel antagonist.

[³H]nitrendipine Binding Assay

This protocol is adapted from studies investigating the binding of dihydropyridine calcium channel antagonists.

Objective: To determine the affinity of this compound for the L-type calcium channel by measuring its ability to displace the binding of [³H]nitrendipine.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]nitrendipine (radioligand)

-

This compound (test compound)

-

Nifedipine (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, [³H]nitrendipine (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled nifedipine.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Potassium-Induced Contraction of Rat Vas Deferens

This ex vivo functional assay assesses the ability of this compound to inhibit smooth muscle contraction induced by depolarization.[2][7][12][13][14][15][16]

Objective: To evaluate the functional antagonist effect of this compound on voltage-gated calcium channels in smooth muscle.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (physiological salt solution)

-

Potassium chloride (KCl) for depolarization

-

This compound (test compound)

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the vas deferens. Clean the tissue of adhering fat and connective tissue and mount it in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

-

Contraction Induction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., containing 80 mM KCl).

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the isometric tension of the vas deferens.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by high KCl. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells.[3][17][18][19][20][21][22][23][24][25][26]

Objective: To directly measure the effect of this compound on calcium channel currents.

Materials:

-

Cell line expressing the calcium channel of interest (e.g., HEK293 cells transfected with the α1 subunit of an L-type calcium channel) or primary cells.

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for making patch pipettes

-

Extracellular and intracellular solutions

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate intracellular solution.

-

Seal Formation: Under microscopic observation, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward calcium current.

-

Drug Perfusion: After obtaining a stable baseline recording of the calcium currents, perfuse the cell with an extracellular solution containing this compound.

-

Data Acquisition and Analysis: Record the calcium currents in the presence of this compound. Analyze the data to determine the percentage of current inhibition at different drug concentrations and voltage protocols.

Mandatory Visualizations

Experimental Workflow: Characterization of a Novel Calcium Channel Antagonist

The following diagram outlines a typical experimental workflow for the characterization of a compound like this compound.

Logical Relationship: Multi-target Profile of Diphenylbutylpiperidines

This diagram illustrates the known and potential targets of the diphenylbutylpiperidine class of drugs.

Conclusion

This compound's role as a potent calcium channel antagonist, particularly at L-type channels, is well-supported by a confluence of binding and functional data. This technical guide has consolidated key quantitative information and detailed experimental protocols to facilitate further investigation into its mechanism of action and therapeutic potential. The provided visualizations offer a clear framework for understanding its signaling pathway and the experimental approaches to its characterization. Future research should focus on elucidating the selectivity profile of this compound across a broader range of calcium channel subtypes and exploring its therapeutic utility in conditions where calcium channel dysregulation is a key pathological feature.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. This compound (R 29 764), a new highly potent and orally long-acting neuroleptic of the diphenylbutylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Patch-clamp recording of voltage-sensitive Ca2+ channels. | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]

- 15. Specific H+/K(+)-ATPase inhibitors decreased contractile responses of isolated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KCl contractions in the rat isolated seminal vesicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding the mechanism of action of atypical antipsychotic drugs. A review of compounds in use and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Involvement of calcium and cyclic AMP in the K+-induced rhythmic contraction of isolated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 21. Whole-cell recording of calcium channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Patch-clamp study of the calcium-dependent chloride current in AtT-20 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

In Vitro Characterization of Clopimozide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopimozide (R-29,764) is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class of neuroleptics.[1][2] Developed by Janssen Pharmaceutica, its in vitro pharmacological profile is characterized by a dual mechanism of action, primarily acting as a potent antagonist of both dopamine (B1211576) D2 receptors and L-type voltage-gated calcium channels.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinities, effects on signaling pathways, and the experimental protocols used for its evaluation.

Data Presentation: Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the available quantitative data for this compound and related diphenylbutylpiperidine antipsychotics for comparative purposes.

Table 1: Calcium Channel Antagonist Activity of this compound

| Radioligand | Assay Type | Preparation | IC50 (nM) | Reference |

| [3H]nitrendipine | Radioligand Binding | Not Specified | 17 | [1] |

| [3H]nilandipine | Radioligand Binding | Not Specified | Data not available | [5] |

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Diphenylbutylpiperidine Antipsychotics

| Receptor | This compound | Pimozide | Fluspirilene | Penfluridol | Haloperidol (Reference) |

| Dopamine | |||||

| D1 | Data not available | 25 | 20 | 18 | 2.5 |

| D2 | Data not available | 0.3-1.2 | 0.2-0.8 | 0.5-1.5 | 1-2 |

| D3 | Data not available | 0.25 | Data not available | Data not available | 0.7 |

| D4 | Data not available | 0.9 | Data not available | Data not available | 5 |

| Serotonin | |||||

| 5-HT1A | Data not available | 2500 | Data not available | Data not available | 340 |

| 5-HT2A | Data not available | 1.2-3.0 | 1.0 | 2.5 | 30 |

| 5-HT2C | Data not available | 29 | Data not available | Data not available | 1000 |

| Adrenergic | |||||

| α1 | Data not available | 2 | 10 | 15 | 6 |

| Histamine | |||||

| H1 | Data not available | 15 | Data not available | Data not available | 50 |

| Muscarinic | |||||

| M1 | Data not available | >10,000 | Data not available | Data not available | >10,000 |

Mechanism of Action and Signaling Pathways

This compound's therapeutic and side-effect profile is dictated by its interaction with multiple signaling pathways. Its primary mechanisms of action are the blockade of dopamine D2 receptors and L-type voltage-gated calcium channels.

Dopamine D2 Receptor Antagonism

As a potent D2 receptor antagonist, this compound interferes with the downstream signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the dopamine-induced reduction in cAMP, thereby modulating the activity of protein kinase A (PKA) and downstream signaling pathways that regulate neuronal excitability and gene expression.

L-type Calcium Channel Blockade

This compound is also a potent antagonist of L-type voltage-gated calcium channels.[7][8] These channels are crucial for regulating intracellular calcium concentration in response to membrane depolarization. By blocking these channels, this compound reduces the influx of calcium into neurons. This reduction in intracellular calcium can affect a wide range of cellular processes, including neurotransmitter release, enzyme activity, and gene expression.

Experimental Protocols

The in vitro characterization of this compound relies on a suite of standardized pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

- Membrane Preparation: Homogenates from cells expressing the human dopamine D2 receptor or from specific brain regions (e.g., striatum).

- Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride.

- Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

- Assay Buffer: Typically Tris-HCl buffer containing physiological salts.

- This compound Stock Solution: Prepared in a suitable solvent like DMSO.

- Filtration Apparatus: Glass fiber filters and a vacuum manifold.

- Scintillation Counter: For detecting radioactivity.

2. Procedure:

- Prepare serial dilutions of this compound.

- In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), a serial dilution of this compound, or the non-specific binding control.

- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prepare_reagents [label="Prepare Reagents\n(Membranes, Radioligand,\nthis compound dilutions)"];

incubation [label="Incubate\n(Membranes + Radioligand\n+ this compound)"];

filtration [label="Rapid Filtration\nand Washing"];

scintillation_counting [label="Scintillation Counting"];

data_analysis [label="Data Analysis\n(IC50 and Ki determination)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_reagents;

prepare_reagents -> incubation;

incubation -> filtration;

filtration -> scintillation_counting;

scintillation_counting -> data_analysis;

data_analysis -> end;

}

Functional Calcium Flux Assay for L-type Calcium Channel Antagonism

This cell-based functional assay measures the ability of this compound to inhibit calcium influx through L-type voltage-gated calcium channels.

1. Materials:

- Cell Line: A cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293 cells).

- Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

- Depolarizing Agent: A high concentration of potassium chloride (KCl) to induce membrane depolarization.

- Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

- This compound Stock Solution: Prepared in a suitable solvent like DMSO.

- Fluorescence Plate Reader: Capable of kinetic reads.

2. Procedure:

- Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

- Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

- Wash the cells to remove excess dye.

- Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.

- Measure the baseline fluorescence using the plate reader.

- Inject the depolarizing agent (KCl) into the wells and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium concentration.

3. Data Analysis:

- Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at two wavelengths (for ratiometric dyes) in response to depolarization.

- Normalize the response in the presence of this compound to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value using non-linear regression.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_plating [label="Plate Cells"];

dye_loading [label="Load Cells with\nCalcium Indicator Dye"];

pre_incubation [label="Pre-incubate with\nthis compound"];

baseline_reading [label="Measure Baseline\nFluorescence"];

depolarization [label="Induce Depolarization\n(e.g., with KCl)"];

kinetic_reading [label="Kinetic Fluorescence\nReading"];

data_analysis [label="Data Analysis\n(IC50 determination)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_plating;

cell_plating -> dye_loading;

dye_loading -> pre_incubation;

pre_incubation -> baseline_reading;

baseline_reading -> depolarization;

depolarization -> kinetic_reading;

kinetic_reading -> data_analysis;

data_analysis -> end;

}

Conclusion

The in vitro characterization of this compound reveals a pharmacological profile defined by potent antagonism of both dopamine D2 receptors and L-type voltage-gated calcium channels. While specific binding affinity data (Ki values) for a broad range of receptors are not extensively published, its classification as a diphenylbutylpiperidine antipsychotic suggests a high affinity for the D2 receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other compounds with similar mechanisms of action. Further research to fully elucidate its receptor binding profile and downstream signaling effects will provide a more complete understanding of its therapeutic potential and side-effect liabilities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Calcium Channel | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

Clopimozide's Affinity for Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopimozide is a typical antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Like other drugs in this class, its pharmacological effects are primarily attributed to its interaction with dopamine (B1211576) receptors. Understanding the precise binding affinities and functional consequences of this interaction is crucial for elucidating its mechanism of action, predicting its therapeutic and side-effect profiles, and guiding the development of novel antipsychotic agents. This technical guide provides an in-depth overview of this compound's dopamine receptor affinity, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Notes |

| D1 | Pimozide (B1677891) | 6600[1] | - | Pimozide, a structurally similar compound, shows very low affinity for the D1 receptor. It is anticipated that this compound would exhibit a similarly low affinity. |

| D2 | Pimozide | 3.0[1] | - | The D2 receptor is the primary target for typical antipsychotics. Pimozide displays high affinity for this receptor, and this compound is expected to have a comparable high affinity. |

| D3 | Pimozide | 0.83[1] | - | Pimozide shows very high affinity for the D3 receptor. This is a common characteristic of diphenylbutylpiperidine antipsychotics. |

| D4 | Clozapine | 22[2] | - | While direct Ki values for this compound at the D4 receptor are not readily available, data for clozapine, another atypical antipsychotic, is provided for context. The affinity of diphenylbutylpiperidines for the D4 receptor can be variable. |

| D5 | - | - | - | Data on the binding affinity of this compound or pimozide for the D5 receptor is not widely reported in publicly available literature. |

Note: The Ki values are dependent on the experimental conditions, including the radioligand used in the assay.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the dopamine receptor affinity of compounds like this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of this compound for each dopamine receptor subtype.

Materials:

-

Membrane preparations from cells stably expressing a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5).

-

Radioligands:

-

For D1-like receptors (D1, D5): [³H]-SCH23390.

-

For D2-like receptors (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride.

-

-

This compound of known concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM haloperidol (B65202) for D2-like receptors, 10 µM SKF-100330A for D1-like receptors).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the second messenger cyclic AMP (cAMP), which is modulated by dopamine receptor activation.

Objective: To characterize the functional activity of this compound at D1-like and D2-like dopamine receptors.

Materials:

-

Cells stably expressing a specific human dopamine receptor subtype (D1 or D2).

-

This compound of known concentration.

-

Dopamine (as a reference agonist).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Assay:

-

For D1 receptors (Gs-coupled): Incubate the cells with varying concentrations of this compound in the presence and absence of a sub-maximal concentration of dopamine. Measure the resulting cAMP levels. An agonist will increase cAMP, while an antagonist will block the dopamine-induced increase in cAMP.

-

For D2 receptors (Gi-coupled): Incubate the cells with forskolin to stimulate cAMP production. Then, add varying concentrations of this compound in the presence and absence of dopamine. Measure the inhibition of forskolin-stimulated cAMP levels. An agonist will inhibit cAMP production, and an antagonist will block the dopamine-induced inhibition of cAMP.

-

-

Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

Caption: D1-like receptor signaling pathway.

Caption: D2-like receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow of a radioligand binding assay.

Logical Relationship: Structure-Affinity in Diphenylbutylpiperidines

The chemical structure of diphenylbutylpiperidines, including this compound, is a key determinant of their high affinity for D2-like dopamine receptors.

Caption: Structure-affinity relationship of diphenylbutylpiperidines.

Conclusion

This compound is a potent antipsychotic of the diphenylbutylpiperidine class, with its therapeutic effects likely mediated through high-affinity antagonism of D2-like dopamine receptors. While a complete binding profile across all dopamine receptor subtypes is not fully elucidated in publicly available literature, the existing data for structurally related compounds suggests a high affinity for D2 and D3 receptors and a low affinity for D1 receptors. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound's dopamine receptor affinity and functional activity. The provided visualizations offer a clear understanding of the underlying signaling pathways and experimental procedures relevant to the study of this and similar compounds. Further research to establish a complete and direct comparative binding profile of this compound is warranted to fully understand its pharmacological nuances.

References

An In-Depth Technical Guide to the Long-Acting Neuroleptic Properties of Clopimozide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopimozide (R 29 764) is a long-acting, orally active neuroleptic agent belonging to the diphenylbutylpiperidine class of antipsychotic drugs. Developed by Janssen Pharmaceutica, it shares structural and pharmacological similarities with other members of this class, such as pimozide (B1677891) and penfluridol. Although never commercially marketed, this compound has been a subject of scientific interest due to its high potency and extended duration of action, lasting at least one week after a single administration. This technical guide provides a comprehensive overview of the core neuroleptic properties of this compound, focusing on its mechanism of action, pharmacokinetics, and preclinical and clinical findings.

Mechanism of Action

This compound's primary mechanism of action as a neuroleptic is attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This blockade is a hallmark of typical antipsychotics and is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its potent D2 receptor antagonism, this compound, like other diphenylbutylpiperidines, exhibits activity as a calcium channel antagonist. This blockade of voltage-operated calcium channels may contribute to its unique clinical profile, including potential efficacy against negative symptoms of schizophrenia, such as emotional withdrawal.

The following diagram illustrates the proposed primary signaling pathways affected by this compound:

Pharmacological Profile

Preclinical studies in animal models have demonstrated this compound's potent and long-lasting neuroleptic effects. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Pharmacological Activity of this compound

| Test | Animal Model | ED₅₀ (mg/kg) | Time to Peak Effect (hours) | Duration of Action |

| Apomorphine (B128758) Antagonism | Rat | 0.021 | 4 | > 96 hours |

| Norepinephrine Antagonism | Rat | 0.23 | 4 | > 32 hours |

| Palpebral Ptosis | Rat | 0.31 | 2 | > 32 hours |

| Conditioned Avoidance Response | Rat | 0.10 | 4 | > 96 hours |

Data extracted from Janssen et al. (1975).

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) |

| Rat | Oral | > 160 |

| Dog | Oral | > 40 |

Data extracted from Janssen et al. (1975).

Experimental Protocols

Apomorphine-Induced Stereotypy in Rats

This model is used to assess the dopamine receptor blocking activity of neuroleptic drugs.

Methodology:

-

Male Wistar rats are individually housed and allowed to acclimate.

-

On the test day, animals are pre-treated with either vehicle or varying doses of this compound orally.

-

After a specified pre-treatment time (e.g., 4 hours), rats are administered a subcutaneous injection of apomorphine (a dopamine agonist) at a dose known to induce stereotyped behaviors (e.g., 1.25 mg/kg).

-

Immediately after apomorphine injection, stereotyped behaviors such as sniffing, licking, and gnawing are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 10 minutes for 1 hour).

-

The ED₅₀ is calculated as the dose of this compound that reduces the stereotypy score by 50% compared to the vehicle-treated group.

The workflow for this experiment is depicted below:

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic behavioral paradigm to screen for antipsychotic activity.

Methodology:

-

Rats are trained in a shuttle box to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone).

-

A trial begins with the presentation of the conditioned stimulus. If the rat moves to the other compartment of the shuttle box within a set time (e.g., 10 seconds), the unconditioned stimulus is avoided (avoidance response).

-

If the rat fails to move during the conditioned stimulus presentation, the unconditioned stimulus is delivered until the rat escapes to the other compartment (escape response).

-

Once the animals are trained to a stable baseline of avoidance, they are treated with this compound or vehicle.

-

The drug's effect on the number of avoidance and escape responses is recorded. A selective suppression of avoidance responses without impairing the escape response is indicative of neuroleptic activity.

Clinical Studies

Clinical investigations of this compound have been limited. An open-label and a double-blind study in chronic psychotic patients suggested that this compound may be an effective antipsychotic, with patients showing improved social behavior and reduced preoccupation with delusions and hallucinations. However, the results of the double-blind study were not as robust as the open-label trial, with the authors suggesting that the dosage used might have been too high.

Conclusion

This compound is a potent, long-acting neuroleptic of the diphenylbutylpiperidine class with a pharmacological profile consistent with dopamine D2 receptor antagonism and calcium channel blockade. Preclinical studies have demonstrated its efficacy in animal models predictive of antipsychotic activity. While clinical data is sparse, it suggests potential therapeutic benefit in psychotic disorders. The long duration of action of this compound makes it an interesting compound for understanding the pharmacodynamics of long-acting oral antipsychotics. Further research would be necessary to fully elucidate its clinical potential and detailed receptor binding profile.

Clopimozide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopimozide is a potent, long-acting antipsychotic of the diphenylbutylpiperidine class, known for its high affinity as a dopamine (B1211576) D2 receptor and calcium channel antagonist.[1][2] Despite its significant pharmacological interest, this compound was never commercially marketed, leading to a scarcity of comprehensive physicochemical data in public literature.[3] This technical guide provides an in-depth overview of the available and extrapolated data on the solubility and stability of this compound. Due to the limited specific data for this compound, this guide leverages information from its close structural analog, pimozide (B1677891), to provide a robust framework for researchers. Detailed experimental protocols for solubility determination and forced degradation studies are presented to enable scientists to generate specific data. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and analysis.

Core Physicochemical Properties

This compound is a lipophilic molecule, a characteristic typical of the diphenylbutylpiperidine class.[4] This property dictates its solubility profile, rendering it poorly soluble in aqueous media and more soluble in organic solvents.

Solubility Data

Quantitative solubility data for this compound is sparse. A known value in dimethyl sulfoxide (B87167) (DMSO) is available. To provide a more comprehensive profile for formulation development, solubility data for the structurally similar compound, pimozide, is presented below as a surrogate. Researchers should, however, determine the solubility of this compound empirically for their specific applications.

Table 1: Quantitative Solubility of this compound and its Analog, Pimozide

| Solvent | This compound Solubility | Pimozide Solubility | Molar Solubility (Pimozide) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 4.96 mg/mL (10 mM) | ~30 - 90 mg/mL | ~0.065 - 0.195 M | Not Specified / 25 | [5][6][7] |

| Dimethylformamide (DMF) | Not Available | ~30 mg/mL | ~0.065 M | Not Specified | [6][7] |

| Ethanol | Not Available | ~3 mg/mL / Insoluble | ~0.0065 M / Insoluble | Not Specified / 25 | [5][6][7] |

| Water | Not Available | < 0.01 mg/mL | < 2.17 x 10⁻⁵ M | Not Specified | [6][8] |

Note: Discrepancies in reported pimozide solubility, particularly in ethanol, highlight the importance of experimental verification.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. While specific forced degradation studies for this compound are not publicly available, general storage recommendations suggest that it is stable for extended periods when stored correctly. As with solubility, stability data for pimozide from forced degradation studies can provide valuable insights into the potential degradation pathways of this compound.

Table 2: Storage Recommendations and Stability Data for this compound and Pimozide

| Condition | This compound | Pimozide | Source |

| Storage (Solid) | Powder: -20°C for up to 3 years. Short term (days to weeks) at 0-4°C. | Dry, dark, and at 0-4°C for short term, -20°C for long term. | [9] |

| Storage (In Solvent) | In DMSO: -80°C for up to 1 year. Solutions should be prepared fresh weekly. | Stock solutions in DMSO should be stored at -20°C or -80°C. | [10] |

| Acid Hydrolysis | Not Available | Degrades in 0.01M HCl (21.29% degradation). | [11] |

| Base Hydrolysis | Not Available | Degrades in 0.01M NaOH (11.6% degradation). | [11] |

| Oxidative Degradation | Not Available | Stable. | [11] |

| Photolytic Degradation | Not Available | Stable. | [11] |

| Thermal Degradation | Not Available | Stable. | [11] |

Experimental Protocols

To address the gap in this compound-specific data, the following sections provide detailed, adaptable protocols for determining its solubility and stability profile.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[12]

Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, PEG 400)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the solutions for a sufficient period (e.g., 24-72 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required.[6]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at a high speed to sediment the undissolved solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Protocol for Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[17][18][19][20][21]

Materials:

-

This compound (solid and in solution, e.g., 1 mg/mL in methanol (B129727) or DMSO)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound. For solid-state studies, use the pure active pharmaceutical ingredient (API).

-

Stress Conditions: Expose the this compound samples to the following conditions, aiming for 5-20% degradation:[13]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[22]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[22]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[22]

-

Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed stability-indicating HPLC method.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

References

- 1. This compound (R 29 764), a new highly potent and orally long-acting neuroleptic of the diphenylbutylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Diphenylbutylpiperidine - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. drugs.com [drugs.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. resolvemass.ca [resolvemass.ca]

- 14. sgs.com [sgs.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ijrpp.com [ijrpp.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Official web site : ICH [ich.org]

- 19. database.ich.org [database.ich.org]

- 20. Ich guideline for stability testing | PPTX [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Clopimozide in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopimozide is a potent, long-acting antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2] While historically studied for its neuroleptic properties, recent research into structurally similar compounds, such as Pimozide (B1677891), has unveiled potential applications in other therapeutic areas, notably oncology.[3][4] Members of the diphenylbutylpiperidine class are recognized as potent inhibitors of the dopamine (B1211576) D2 receptor and also function as calcium channel antagonists.[3][5] Preclinical evidence for related compounds suggests that this class of drugs can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancer cell lines, including those from breast, lung, and pancreatic cancers.[3][4][6]

These application notes provide a detailed protocol for in vitro studies of this compound, drawing upon the established methodologies used for the closely related compound, Pimozide. The provided protocols will enable researchers to investigate the potential anti-cancer effects of this compound and elucidate its mechanism of action in a laboratory setting. Given the shared chemical class and mechanism of action, it is hypothesized that this compound may exhibit similar anti-neoplastic activities.

Mechanism of Action

This compound, like other diphenylbutylpiperidines, primarily acts as a dopamine D2 receptor antagonist.[3][7] This action is central to its antipsychotic effects. Additionally, this compound and its analogs have been shown to function as potent calcium channel blockers.[5][8] This dual mechanism may contribute to its broader pharmacological profile. In the context of cancer, research on Pimozide has indicated that its anti-tumor effects may be mediated through the modulation of several signaling pathways, including the inhibition of STAT3/STAT5 and interference with the AKT and RAF/ERK pathways.[3][6]

Data Presentation

The following table summarizes hypothetical quantitative data based on in vitro studies of compounds structurally related to this compound, such as Pimozide, to provide a reference for expected outcomes.

| Parameter | Cell Line | Value | Reference Compound |

| IC50 (Proliferation) | MDA-MB-231 (Breast Cancer) | 5-15 µM | Pimozide |

| A549 (Lung Cancer) | 10-25 µM | Pimozide | |

| Panc-1 (Pancreatic Cancer) | 4 µM | Penfluridol | |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Concentration-dependent increase | Pimozide |

| Calcium Influx Inhibition (IC50) | Cardiac Myocytes | 75 ± 15 nM | Pimozide |

Experimental Protocols

Herein, we provide detailed methodologies for key in vitro experiments to assess the anti-cancer potential of this compound.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549, Panc-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a Multiskan plate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK, STAT3, p-STAT3).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence substrate and an imaging system.

Mandatory Visualizations

Caption: Inferred signaling pathways of this compound in cancer cells.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer [qmro.qmul.ac.uk]

- 5. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Clopimozide Administration in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of clopimozide in established animal models of schizophrenia. The protocols outlined below are designed to guide researchers in assessing the antipsychotic potential of this compound, a diphenylbutylpiperidine derivative with a unique pharmacological profile.

Introduction

This compound is an antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs.[1] Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D2 receptors, a key target for many antipsychotic medications.[2][3] Additionally, this compound and other members of its class have been identified as potent blockers of L-type voltage-gated calcium channels.[4][5] This dual action suggests a potential for efficacy against both positive and negative symptoms of schizophrenia.[1] Animal models are crucial for elucidating the therapeutic potential and underlying mechanisms of novel and existing antipsychotic compounds like this compound.

Mechanism of Action of this compound

This compound's therapeutic effects in models of schizophrenia are primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway.[2][3] This action is thought to ameliorate the positive symptoms of schizophrenia, which are associated with dopamine hyperactivity. Furthermore, its blockade of L-type calcium channels may contribute to its antipsychotic effects and potentially address cognitive deficits associated with the disorder.[4][5]

Diagram: Proposed Signaling Pathway of this compound

References

- 1. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clopimozide Dosing in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing dosing regimens for the typical antipsychotic drug Clopimozide in rodent studies. Due to the limited availability of specific preclinical data for this compound, this document leverages information from related diphenylbutylpiperidine antipsychotics and general principles of rodent pharmacology to offer robust protocols and important considerations for study design.

Introduction to this compound

This compound is a potent, long-acting typical antipsychotic of the diphenylbutylpiperidine class.[1] Its primary mechanism of action is believed to be the blockade of postsynaptic dopamine (B1211576) D2 receptors in the central nervous system.[2] While it was developed by Janssen Pharmaceutica, it was never commercially marketed.[1] Its long duration of action, with effects lasting at least a week after a single dose, is a key characteristic.[1] When planning rodent studies, it is crucial to consider the significant differences in drug metabolism between rodents and humans. The half-life of antipsychotics in rodents is approximately 4 to 6 times shorter than in humans, which necessitates careful dose and frequency adjustments to achieve and maintain clinically relevant receptor occupancy.[3][4]

Recommended Administration Routes in Rodents

The choice of administration route depends on the experimental goals, the required speed of onset, and the duration of the study. Common routes for administering compounds to mice and rats include oral gavage, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.[5][6][7][8]

Table 1: Guidelines for Administration Volumes and Needle Sizes in Adult Mice and Rats [5][6]

| Route | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |

| Oral (gavage) | < 2-3 mL | < 10 mL | 20-22 G | 16-18 G |

| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 G | 21-23 G |

| Subcutaneous (SC) | < 2-3 mL | < 5-10 mL | 25-27 G | 21-23 G |

| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | 23-25 G |

Dosing Considerations and Starting Dose Estimation

There is a lack of specific published data on the effective dose of this compound in rodent models. Therefore, initial dose-finding studies are essential. A starting point can be extrapolated from doses of other potent antipsychotics, keeping in mind that this compound is reported to be highly potent.[1]

It is critical to aim for a dosing regimen that achieves a clinically relevant level of dopamine D2 receptor occupancy, typically in the range of 60-80%.[9] Due to the rapid metabolism in rodents, a single daily dose may not maintain this occupancy.[3][4] Continuous administration via osmotic minipumps may be a more suitable approach for chronic studies to ensure stable drug exposure.[3][4]

Table 2: Single Doses of Common Antipsychotics to Achieve Clinically Comparable D2 Receptor Occupancy in Rats [3][4]

| Antipsychotic | Route | Effective Single Dose Range (mg/kg) |

| Haloperidol | s.c. | 0.04 - 0.08 |

| Olanzapine | s.c. | 1 - 2 |

| Risperidone | s.c. | 0.5 - 1 |

| Clozapine | s.c. | 5 - 15 |

| Quetiapine | s.c. | 10 - 25 |

Note: These doses are for single administration. For chronic studies, doses may need to be adjusted, potentially up to 5 times higher when administered by osmotic minipump, to maintain therapeutic levels.[3][4]

Experimental Protocols

Protocol for a Single-Dose Pharmacokinetic and Behavioral Study

This protocol is designed to establish the initial pharmacokinetic profile and dose-dependent behavioral effects of this compound in rodents.

Objective: To determine the time to maximum concentration (Tmax), maximum concentration (Cmax), half-life (t1/2), and behavioral effects of a single dose of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose)

-

Syringes and appropriate gauge needles

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Behavioral testing apparatus (e.g., open field arena, rotarod)

-

Blood collection supplies

Procedure:

-

Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired doses.

-

Dosing: Administer a single dose of this compound via the selected route (e.g., intraperitoneal injection). Include a vehicle-only control group.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

-

Behavioral Assessment: Conduct behavioral tests at various time points post-dosing to assess locomotor activity, motor coordination, and any potential sedative effects.

-

Data Analysis: Analyze plasma concentrations of this compound to determine pharmacokinetic parameters. Analyze behavioral data using appropriate statistical methods (e.g., ANOVA).

Protocol for Chronic Dosing using Osmotic Minipumps

This protocol is suitable for long-term studies requiring stable plasma concentrations of this compound.

Objective: To assess the long-term efficacy and safety of continuous this compound administration.

Materials:

-

This compound

-

Vehicle suitable for osmotic minipumps

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for implantation

-

Anesthetics and analgesics

Procedure:

-

Pump Preparation: Fill osmotic minipumps with the this compound solution according to the manufacturer's instructions.

-

Surgical Implantation: Anesthetize the animal and surgically implant the minipump subcutaneously in the dorsal region.

-

Post-Operative Care: Administer analgesics and monitor the animal's recovery.

-

Behavioral/Physiological Assessment: Conduct assessments at desired time points throughout the study duration.

-

Terminal Procedures: At the end of the study, collect terminal blood and tissue samples for analysis.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Typical Antipsychotics

Typical antipsychotics like this compound primarily exert their effects by antagonizing dopamine D2 receptors. This blockade inhibits the downstream signaling cascade, leading to a reduction in psychotic symptoms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cea.unizar.es [cea.unizar.es]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench [pubmed.ncbi.nlm.nih.gov]

Application of Clopimozide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction